Sodium 17alpha-dihydroequilin sulfate

Description

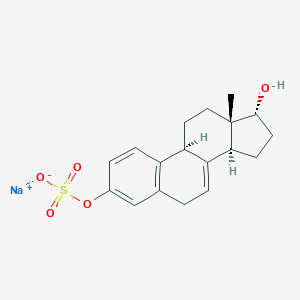

Structure

2D Structure

Properties

IUPAC Name |

sodium;[(9S,13S,14S,17R)-17-hydroxy-13-methyl-6,9,11,12,14,15,16,17-octahydrocyclopenta[a]phenanthren-3-yl] sulfate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H22O5S.Na/c1-18-9-8-14-13-5-3-12(23-24(20,21)22)10-11(13)2-4-15(14)16(18)6-7-17(18)19;/h3-5,10,14,16-17,19H,2,6-9H2,1H3,(H,20,21,22);/q;+1/p-1/t14-,16+,17-,18+;/m1./s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CZFNZYFVJFYZML-AMGVKYAUSA-M | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC12CCC3C(=CCC4=C3C=CC(=C4)OS(=O)(=O)[O-])C1CCC2O.[Na+] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@]12CC[C@H]3C(=CCC4=C3C=CC(=C4)OS(=O)(=O)[O-])[C@@H]1CC[C@H]2O.[Na+] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H21NaO5S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

372.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

56050-05-6 | |

| Record name | Sodium 17alpha-dihydroequilin sulfate | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0056050056 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Estra-1,3,5(10),7-tetraene-3,17-diol, 3-(hydrogen sulfate), monosodium salt, (17α)- | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.054.498 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | SODIUM 17.ALPHA.-DIHYDROEQUILIN SULFATE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/26M1SOC3KA | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Preparation Methods

Sulfation of Estrogen Precursors

The synthesis begins with the sulfation of 17alpha-dihydroequilin, a reduced derivative of equilin, using sulfur trioxide (SO₃) complexes. As detailed in Patent WO2003057167A2, a mixture of estrogen precursors—including Δ⁸,⁹-dehydroestrone (Δ⁸,⁹-DHE), estrone, and equilin—is reacted with a sulfur trioxide-pyridine complex in an aprotic solvent such as tetrahydrofuran (THF). The process involves:

-

Alkali Metal Salt Formation : Estrogens are converted to their sodium salts using sodium hydride (NaH) in THF at 0–5°C under nitrogen.

-

Sulfation : The sodium salts react with SO₃-pyridine at ambient temperature, yielding sulfated intermediates.

-

Stabilization : Tris(hydroxymethyl)aminomethane (TRIS) is added to inhibit degradation, followed by solvent evaporation and aqueous extraction.

Table 1: Reaction Parameters for Sulfation

| Parameter | Value |

|---|---|

| Solvent | Tetrahydrofuran (THF) |

| Temperature | 0–5°C (initial), 20–22°C (final) |

| Molar Ratio (SO₃:Estrogen) | 1.3:1 |

| Stabilizer | TRIS (equimolar to SO₃) |

| Yield | 85–92% (crude) |

Single-Vessel Synthesis

A key advancement is the single-vessel synthesis method, which avoids intermediate isolation. This approach minimizes hydrolysis and oxidation risks. For example, a mixture containing Δ⁸,⁹-DHE (5.11 g), estrone (1.27 g), and equilin derivatives is sulfated in THF, followed by TRIS addition and solvent removal under vacuum. The final product is purified via ether extraction to remove unreacted precursors.

Stabilization and Formulation

Antioxidant Systems

This compound is prone to oxidation due to its phenolic structure. Patent US4154820A discloses stabilization using antioxidants in alkaline environments (pH ≥7.0). Effective stabilizers include:

Table 2: Stabilization Conditions

| Parameter | Optimal Range |

|---|---|

| pH | 7.5–9.0 |

| Antioxidant Concentration | 0.5–2.0% (w/w) |

| Storage Temperature | 20–25°C |

| Shelf Life | 24 months (≤5% hydrolysis) |

Lyophilized Formulations

To enhance long-term stability, lyophilized powders are prepared by freeze-drying aqueous solutions of the sulfated estrogen. The formulation includes:

-

This compound (2.5 mg/tablet)

-

Lactose (75 mg/tablet) as a filler

Purification and Quality Control

Chromatographic Purification

Patent WO2001068074A2 outlines a reversed-phase HPLC method for purifying the compound. The mobile phase consists of:

Table 3: HPLC Parameters

| Parameter | Value |

|---|---|

| Column | C₁₈, 250 × 4.6 mm, 5 µm |

| Flow Rate | 1.0 mL/min |

| Detection | UV 280 nm |

| Injection Volume | 20 µL |

| Purity Criteria | ≥98.0% (area normalization) |

Spectroscopic Characterization

-

UV-Vis Spectroscopy : Aqueous solutions show λₘₐₓ at 280 nm (ε = 2.1 × 10⁴ L·mol⁻¹·cm⁻¹), characteristic of conjugated phenolic estrogens.

-

FT-IR Analysis : Key peaks include S=O stretch (1220 cm⁻¹), C-O-S vibration (1050 cm⁻¹), and aromatic C=C (1610 cm⁻¹).

Scalability and Industrial Production

Batch vs. Continuous Processes

Large-scale production employs batch reactors with a capacity of 500–1000 L. Critical parameters for scalability include:

Regulatory Considerations

The synthetic route must comply with ICH Q11 guidelines, emphasizing:

-

Starting Material Qualification : Δ⁸,⁹-DHE must meet USP monographs for residual solvents.

-

Genotoxic Impurity Control : Limits for pyridine residues (<50 ppm) in final products.

Comparative Analysis of Synthetic Methods

Traditional vs. Modern Approaches

Chemical Reactions Analysis

Types of Reactions: Sodium 17alpha-dihydroequilin sulfate undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form different derivatives.

Reduction: Reduction reactions can convert it into other steroidal estrogens.

Substitution: The sulfate group can be substituted with other functional groups under specific conditions.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reducing agents such as lithium aluminum hydride are used.

Substitution: Conditions vary depending on the desired substitution, but typically involve nucleophilic reagents.

Major Products:

Oxidation: Oxidized derivatives of 17alpha-dihydroequilin.

Reduction: Reduced forms of the compound, such as 17alpha-estradiol.

Substitution: Various substituted derivatives depending on the reagents used.

Scientific Research Applications

Sodium 17alpha-dihydroequilin sulfate has several scientific research applications:

Chemistry: Used as a reference standard in analytical chemistry for the quantification of steroidal estrogens.

Biology: Studied for its role in estrogenic activity and its effects on cellular processes.

Medicine: Utilized in hormone replacement therapy for menopausal symptoms and other estrogen-deficient conditions.

Industry: Employed in the pharmaceutical industry for the production of conjugated estrogen formulations.

Mechanism of Action

The mechanism of action of sodium 17alpha-dihydroequilin sulfate involves binding to estrogen receptors in target tissues. This binding activates the estrogen receptor complex, which then interacts with specific DNA sequences to regulate the transcription of estrogen-responsive genes. The molecular targets include various proteins involved in cell growth, differentiation, and reproductive functions .

Comparison with Similar Compounds

Structural and Functional Analogues in CEE

The table below summarizes key components of CEE, highlighting structural distinctions and relative contributions:

Key Observations :

- Estrone sulfate dominates CEE and serves as the primary reservoir for systemic estrone (E1) and estradiol (E2) after hepatic conversion .

- Equilin sulfate ’s unsaturated B-ring contributes to distinct metabolic pathways, yielding metabolites with prolonged half-lives compared to estrone derivatives .

- Sodium 17alpha-dihydroequilin sulfate exhibits enhanced stability and potency relative to equilin sulfate due to its saturated B-ring and 17alpha configuration, which may delay hepatic clearance .

Stereoisomeric Variants: 17alpha vs. 17beta Derivatives

Stereochemistry at C17 significantly influences estrogenic activity:

- 17alpha-Dihydroequilin sulfate : The alpha configuration reduces binding affinity to ERs compared to 17beta derivatives but enhances metabolic stability, prolonging its presence in circulation .

Implications : While 17alpha derivatives like this compound are less potent receptor agonists, their pharmacokinetic profile favors sustained estrogenic effects in HRT regimens .

Research and Regulatory Considerations

- USP Standards : The United States Pharmacopeia (USP) recognizes 17alpha-dihydroequilin (free form) as a reference standard for quality control, underscoring its pharmaceutical relevance .

- Metabolic Pathways : Unlike synthetic estrogens, this compound undergoes enterohepatic recirculation, contributing to variable interpatient bioavailability .

Biological Activity

Sodium 17alpha-dihydroequilin sulfate (NaDHES) is a sodium salt derivative of 17alpha-dihydroequilin, a naturally occurring equine estrogen. This compound is primarily studied for its estrogenic properties and potential therapeutic applications, particularly in hormone replacement therapy. This article examines its biological activity, mechanisms of action, and relevant case studies.

- Molecular Formula : CHNaOS

- Molecular Weight : Approximately 372.41 g/mol

NaDHES exhibits significant biological activity by binding to estrogen receptors (ERs) in various tissues, including the uterus, breast, and bone. This interaction triggers a range of physiological responses that are crucial for growth, development, and homeostasis in target tissues. The compound's mechanism mirrors that of other estrogens, although specific details regarding its receptor interactions necessitate further research.

Biological Effects

Research has demonstrated that NaDHES influences several biological processes:

- Estrogenic Activity : It binds to ERs, affecting gene expression related to reproductive health and other physiological functions.

- Impact on Lipid Profiles : NaDHES treatment has been shown to affect lipid metabolism, particularly in postmenopausal women, by modulating levels of sex hormone-binding globulin (SHBG) and high-density lipoprotein (HDL) cholesterol .

- Potential Carcinogenicity : It is classified as a suspected carcinogen, raising concerns about its long-term safety for reproductive health.

Study on Atherosclerosis

A study investigated the effects of NaDHES on atherosclerosis in cholesterol-fed rabbits. The results indicated that both NaDHES and ethynylestradiol (EE) increased low-density lipoprotein (LDL) cholesterol levels significantly compared to controls. However, plasma cholesterol levels remained elevated across all groups without significant differences between treatment groups .

Effects on SHBG Levels

In a randomized controlled trial involving postmenopausal women, NaDHES was administered alongside estrone sulfate (E1S). The study found that NaDHES alone reduced SHBG levels significantly compared to E1S alone. However, when combined with E1S, SHBG levels increased significantly over time .

Comparative Analysis with Other Estrogens

The following table compares NaDHES with other related compounds based on structural features and biological activity:

| Compound Name | Structural Features | Unique Aspects |

|---|---|---|

| Equilin | Parent compound; lacks sulfate group | Found in pregnant mare urine |

| 17alpha-Dihydroequilenin sulfate | Similar structure; different groups | Varies in biological activity profile |

| Estradiol | Fully hydroxylated | More potent estrogen widely used in therapies |

| Estrone | Ketone group | Predominant estrogen form in postmenopausal women |

Pharmacokinetics and Dynamics

Understanding the pharmacokinetics of NaDHES is essential for assessing its therapeutic potential. The compound's absorption, distribution, metabolism, and excretion pathways require further elucidation to optimize its use in clinical settings.

Q & A

Q. What are the standard analytical methods for quantifying Sodium 17α-dihydroequilin sulfate in pharmaceutical matrices?

Methodological Answer: The compound is typically quantified using high-performance liquid chromatography (HPLC) with UV or fluorescence detection. Chromatographic conditions often include a C18 column, a mobile phase of acetonitrile and pH-adjusted aqueous buffer (e.g., acetate buffer at pH 5.2), and internal standards such as equilenin derivatives for calibration . System suitability tests ensure resolution between the target compound and related impurities, including 17β-dihydroequilenin and equilenin.

Q. How can researchers ensure reproducibility in fragmentation patterns during mass spectrometry (MS) analysis of Sodium 17α-dihydroequilin sulfate?

Methodological Answer: Consistency in MS fragmentation requires strict control of ionization parameters (e.g., electrospray ionization voltage, source temperature) and sample preparation. For example, HR-ToF-AMS (High-Resolution Time-of-Flight Aerosol Mass Spectrometry) studies on sodium sulfate analogs demonstrate that variations in organic ion signals (e.g., SO₃⁻) depend on sample concentration ratios and pH. Researchers should replicate conditions such as pH 6 and 25°C to minimize variability in sulfate-derived ion signatures .

Q. What are the critical steps in synthesizing Sodium 17α-dihydroequilin sulfate with high purity?

Methodological Answer: Synthesis involves selective hydrogenation of equilin sulfate under controlled catalytic conditions (e.g., palladium on carbon), followed by sulfation using sulfur trioxide complexes. Purification via recrystallization from ethanol-water mixtures and characterization by NMR (¹H/¹³C) and X-ray diffraction ensures structural fidelity. Residual solvents and counterions (e.g., sodium) are quantified using ion chromatography .

Advanced Research Questions

Q. How can researchers resolve contradictions in stability data for Sodium 17α-dihydroequilin sulfate under varying aqueous conditions?

Methodological Answer: Stability studies must account for pH, temperature, and ionic strength. For instance, sulfate-containing compounds exhibit phase-dependent stability, as shown in thermochemical data (e.g., Shomate equations for heat capacity). Conflicting results may arise from uncontrolled variables like trace metal ions or light exposure. Experimental designs should include accelerated stability testing (40°C/75% RH) with orthogonal assays (HPLC-MS, FTIR) to identify degradation pathways .

Q. What statistical approaches are recommended for analyzing dose-response relationships in pharmacological studies involving Sodium 17α-dihydroequilin sulfate?

Methodological Answer: Non-linear regression models (e.g., four-parameter logistic curves) are suitable for dose-response data. Researchers must report sample sizes (n ≥ 5 for biological replicates), define error bars as standard deviation (SD) or standard error (SE), and justify outlier exclusion. For small datasets (n < 5), individual data points should be plotted, and non-parametric tests (e.g., Mann-Whitney U) applied .

Q. How do sulfate transport mechanisms influence the cellular uptake of Sodium 17α-dihydroequilin sulfate in in vitro models?

Methodological Answer: Cellular uptake studies should evaluate transporters such as sodium/sulfate co-transporters (NaS1, SLC13A1) using inhibitors (e.g., sodium-free buffers or 4,4′-diisothiocyanostilbene-2,2′-disulfonic acid). LC-MS/MS quantifies intracellular concentrations, while siRNA knockdown validates transporter specificity. Comparative analysis with sulfate analogs (e.g., sodium HMS) clarifies competitive binding dynamics .

Q. What are the challenges in detecting low-abundance impurities in Sodium 17α-dihydroequilin sulfate batches, and how can they be mitigated?

Methodological Answer: Impurity profiling requires ultra-sensitive techniques like LC-MS/MS with multiple reaction monitoring (MRM). Spiking experiments with known impurities (e.g., chloride, sulfite) validate recovery rates (target: 90–110%). Method optimization includes gradient elution to separate co-eluting species and using high-purity mobile phases to reduce background noise .

Data Interpretation and Contradiction Analysis

Q. How should researchers address discrepancies between in vitro and in vivo efficacy data for Sodium 17α-dihydroequilin sulfate?

Methodological Answer: Discrepancies often stem from differences in bioavailability or metabolic conversion. Pharmacokinetic studies (e.g., plasma concentration-time curves) paired with metabolite profiling (LC-HRMS) identify active vs. inactive forms. Interspecies variations in sulfate metabolism (e.g., sulfotransferase activity) must also be considered .

Q. What experimental controls are essential when studying the interaction of Sodium 17α-dihydroequilin sulfate with serum proteins?

Methodological Answer: Include controls for non-specific binding (e.g., bovine serum albumin blanks) and use equilibrium dialysis or ultrafiltration to measure free vs. protein-bound fractions. Isotopic labeling (³⁵S) enhances detection sensitivity in competitive binding assays. Data normalization to total protein content minimizes variability .

Methodological Resources for Further Study

- Fragmentation Pattern Libraries : Reference HR-ToF-AMS datasets for sulfate-containing compounds .

- Statistical Reporting Standards : Follow EMBO Press guidelines for sample size, error bars, and reproducibility criteria .

- Chromatographic Protocols : Adapt USP methods for equine estrogen derivatives, including system suitability tests .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.